Home > Products > Building Blocks P9431 > tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate
tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate - 1417361-64-8

tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate

Catalog Number: EVT-1758745
CAS Number: 1417361-64-8
Molecular Formula: C14H22N4O3
Molecular Weight: 294.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

tert-Butyl 4-{1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate []

Compound Description: This compound serves as a crucial intermediate in the eight-step synthesis of (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine, as detailed in the paper "Synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine". []

N,N-dimethyl-4-(6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)aniline []

Compound Description: This compound, N,N-dimethyl-4-(6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)aniline (14b), exhibited noteworthy DOT1L inhibitory activity with an IC50 value of 7.37 μmol/L. It was part of a study focusing on structural modifications of triazolo-thiadiazole derivatives as potential DOT1L inhibitors. []

(R)-tert-butyl (1-((3-(4-(dimethylamino)phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl)piperidin-3-yl)carbamate []

Compound Description: This compound, (R)-tert-butyl (1-((3-(4-(dimethylamino)phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl)piperidin-3-yl)carbamate (16a), demonstrated significant DOT1L inhibitory activity with an IC50 value of 7.84 μmol/L. It was developed as part of the research on novel triazolo-thiadiazole derivatives designed to inhibit DOT1L. []

Overview

tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a tert-butyl group, a piperidine ring, and an imidazole moiety, which contribute to its unique properties and reactivity.

Source

The compound can be sourced from various chemical suppliers and is often synthesized in research laboratories for use in biological and pharmaceutical applications. Its structural complexity makes it an interesting subject for the development of new drugs and therapeutic agents.

Classification

tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate belongs to the class of carbamates, which are esters or salts of carbamic acid. It is characterized by the presence of both a piperidine ring and an imidazole ring, making it a hybrid structure with potential biological activity.

Synthesis Analysis

Methods

The synthesis of tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate typically involves several steps, including:

  1. Formation of the Piperidine Derivative: The initial step often involves the reaction of tert-butyl carbamate with piperidine derivatives under controlled conditions.
  2. Coupling Reaction: The imidazole moiety is introduced via coupling reactions, where a suitable imidazole derivative reacts with the piperidine derivative to form the final product.

Technical Details

Common reagents used in the synthesis include:

  • tert-butyl carbamate as the starting material
  • piperidine derivatives for constructing the piperidine ring
  • Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) to facilitate the formation of amide bonds with the imidazole component.
Molecular Structure Analysis

Structure

The molecular formula of tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate is C15H27N3O3C_{15}H_{27}N_{3}O_{3}.

Data

Key structural data include:

  • Molecular Weight: 297.39 g/mol
  • InChI Key: PUNCUZCEJYSFIR-LBPRGKRZSA-N
  • SMILES Notation: CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)[C@@H]2CCCN2

The structure features a tert-butyl group attached to a carbonyl carbon linked to a piperidine ring, which is further substituted with an imidazole group.

Chemical Reactions Analysis

Reactions

tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate can undergo various chemical reactions:

  • Oxidation: Can be oxidized to form carboxylic acids or other derivatives.
  • Reduction: Reduction reactions can yield amine derivatives.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where functional groups are exchanged.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.

The outcomes of these reactions depend on specific conditions such as temperature, solvent, and reaction time.

Mechanism of Action

The mechanism of action for tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate involves its interaction with biological targets, potentially acting as an inhibitor or modulator of specific enzymes or receptors.

Process

Upon binding to target proteins, this compound may alter enzymatic activity or receptor signaling pathways, leading to various biological effects. The exact mechanisms are still under investigation but suggest potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as dichloromethane and methanol.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data from spectral analysis (NMR, IR) can provide insights into its structural characteristics and purity.

Applications

Scientific Uses

tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate has several applications in various fields:

  1. Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
  2. Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules and can facilitate the exploration of new synthetic pathways.
  3. Biological Research: Used to study interactions with biological molecules, providing insights into drug design and development strategies.

This compound's unique structure makes it a valuable tool in both academic research and industrial applications.

Introduction to Pharmacological Significance and Target Identification

Role in NLRP3 Inflammasome Inhibition: Mechanisms and Therapeutic Relevance

The NLRP3 inflammasome comprises NLRP3, ASC, and procaspase-1 proteins. Upon activation, it triggers caspase-1-mediated maturation of pro-inflammatory cytokines IL-1β and IL-18, culminating in pyroptotic cell death. Tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate inhibits this pathway by targeting the NLRP3 NACHT domain—a nucleotide-binding module essential for ATP-dependent oligomerization. The compound reduces IL-1β release by 70–85% at 10 µM in LPS/ATP-stimulated human macrophages and suppresses pyroptosis in PMA-differentiated THP-1 cells [3].

Mechanistically, the compound attenuates ATP hydrolysis by recombinant NLRP3 (KD ≈ 2.8 µM), preventing conformational changes required for inflammasome assembly. This inhibition disrupts NEK7-NLRP3 interactions—a critical step for inflammasome activation—and aligns with therapeutic strategies against NLRP3-driven pathologies. Molecular dynamics simulations confirm stable binding to the NLRP3 inactive state, where the imidazole carbonyl forms hydrogen bonds with conserved residues in the NACHT domain’s Walker B motif [3] [4].

Table 2: In Vitro NLRP3 Inflammasome Inhibition Profile

Activity MetricValueExperimental Context
IL-1β Inhibition (at 10 µM)70–85% reductionLPS/ATP-stimulated macrophages
Pyroptosis SuppressionSignificant attenuationPMA-differentiated THP-1 cells
ATPase Inhibition (KD)~2.8 µMRecombinant NLRP3
Target Binding SiteNACHT domainMolecular dynamics simulations

Structural Hybridization Strategies for NLRP3 Modulator Design

This compound emerged from a pharmacophore-hybridization strategy combining:

  • Acrylate scaffold of INF39: A covalent NLRP3 inhibitor that alkylates cysteine residues near the NACHT domain.
  • Benzo[d]imidazole-2-one core of HS203873: A non-covalent binder identified via chemoproteomics [3].

The hybridization replaced INF39’s electrophilic acrylate with a stable imidazole-1-carbonyl group linked to piperidin-4-ylcarbamate. This preserved key pharmacophoric elements while eliminating covalent reactivity, reducing off-target effects. Synthetic routes employed multi-step coupling:

  • Step 1: Piperidin-4-ylcarbamate (26) activation using CDI (carbonyldiimidazole) in CH₂Cl₂.
  • Step 2: Amide bond formation with 1H-imidazole, yielding the target compound at 23–36% overall yield [3].

Optimization addressed steric hindrance by introducing alkyl spacers (e.g., β-alanine derivatives) between the piperidine and carbonyl groups. Analogues with 2–3 carbon spacers showed enhanced potency (IC₅₀ improved 3.5-fold) due to improved NACHT domain accessibility. Computational modeling validated that the tert-butyl carbamate group occupies a hydrophobic subpocket adjacent to the ATP-binding site, enhancing binding affinity [3] [4].

Table 3: Hybridization Strategy Components

Parent CompoundKey PharmacophoreRole in HybridOptimization Challenge
INF39Electrophilic acrylateReplaced with imidazole carbonylMitigating covalent reactivity
HS203873Benzo[d]imidazole-2-onePiperidine mimicryReducing metabolic instability
HybridImidazole-piperidine-carbamateBalanced target engagementSteric hindrance minimization

Comparative Analysis with Benzo[d]imidazole-2-one Scaffold Derivatives

Benzo[d]imidazole-2-one derivatives (e.g., HS203873) and tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate share NLRP3 targeting but diverge in three key aspects:

Bioactivity and Selectivity

  • The imidazole-carbonyl-piperidine scaffold achieves >80% IL-1β suppression at 10 µM, outperforming benzo[d]imidazole-2-one derivatives (typically 45–65% at equivalent doses) [3].
  • Unlike benzo[d]imidazole-2-ones, the compound does not require metabolic activation, enhancing its predictability in in vivo models.

Structural and Physicochemical Properties

  • Solubility: The imidazole-carbonyl linker increases polarity (LogP 1.84 vs. 2.3–3.1 for benzo[d]imidazole-2-ones), improving aqueous solubility [1] [8].
  • Synthetic Accessibility: Benzo[d]imidazole-2-ones require multi-step cyclizations (e.g., cyanoguanidine cyclization), while the title compound is synthesized in two steps from commercial piperidine precursors [3].

Target Engagement Mechanisms

  • Benzo[d]imidazole-2-ones (e.g., compound 18 in [3]) bind the LRR domain of NLRP3, allosterically inhibiting ATPase activity.
  • In contrast, the imidazole-carbonyl-piperidine scaffold directly competes with ATP for the NACHT domain’s nucleotide-binding site, evidenced by 85% reduction in ATP hydrolysis versus 60% for benzo[d]imidazole-2-ones [3] [8].

Table 4: Scaffold Comparison in NLRP3 Inhibition

ParameterImidazole-Carbonyl-PiperidineBenzo[d]imidazole-2-one
IL-1β Inhibition (10 µM)>80%45–65%
Primary Binding SiteNACHT domain (ATP-competitive)LRR domain (allosteric)
ATPase Inhibition85% reduction60% reduction
LogP1.842.3–3.1
Synthetic Steps24–6

Properties

CAS Number

1417361-64-8

Product Name

tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate

IUPAC Name

tert-butyl N-[1-(imidazole-1-carbonyl)piperidin-4-yl]carbamate

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-12(19)16-11-4-7-17(8-5-11)13(20)18-9-6-15-10-18/h6,9-11H,4-5,7-8H2,1-3H3,(H,16,19)

InChI Key

FYQCOWMUDREBMW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2C=CN=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.